2,3-Dimethylglutaric anhydride

Physicochemical characterization Melting point Solid‑state properties

2,3-Dimethylglutaric anhydride (CAS not yet universally assigned; molecular formula C₇H₁₀O₃, MW 142.15 g/mol) is a six-membered cyclic anhydride bearing methyl substituents at the 2- and 3-positions of the glutaric anhydride ring. Unlike the symmetrical gem‑dimethyl isomers (2,2‑ and 3,3‑dimethylglutaric anhydride) or the 2,4‑disubstituted family, the 2,3‑substitution pattern creates two stereogenic centers that exist as cis and trans diastereomers, a feature first delineated by Thorpe and Young in their foundational 1903 separation of αβ‑dimethylglutaric acids.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
Cat. No. B8511736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylglutaric anhydride
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCC1CC(=O)OC(=O)C1C
InChIInChI=1S/C7H10O3/c1-4-3-6(8)10-7(9)5(4)2/h4-5H,3H2,1-2H3
InChIKeyHEEYSPMKNZAOBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethylglutaric Anhydride: A Stereochemically Distinct Cyclic Anhydride for Precision Synthesis


2,3-Dimethylglutaric anhydride (CAS not yet universally assigned; molecular formula C₇H₁₀O₃, MW 142.15 g/mol) is a six-membered cyclic anhydride bearing methyl substituents at the 2- and 3-positions of the glutaric anhydride ring [1]. Unlike the symmetrical gem‑dimethyl isomers (2,2‑ and 3,3‑dimethylglutaric anhydride) or the 2,4‑disubstituted family, the 2,3‑substitution pattern creates two stereogenic centers that exist as cis and trans diastereomers, a feature first delineated by Thorpe and Young in their foundational 1903 separation of αβ‑dimethylglutaric acids [2]. This inherent stereochemical complexity differentiates 2,3‑dimethylglutaric anhydride from its regioisomeric counterparts and makes it a unique template for stereoselective transformations, enantioselective desymmetrization, and the construction of chiral building blocks.

Why 2,3-Dimethylglutaric Anhydride Cannot Be Replaced by Generic Glutaric Anhydride or Symmetric Dimethyl Isomers


Simple glutaric anhydride (unsubstituted) and the more common gem‑dimethyl isomers (2,2‑ and 3,3‑dimethylglutaric anhydride) possess a plane of symmetry or a prochiral centre that render them achiral or meso [1]. In contrast, the 2,3‑disubstituted scaffold breaks this symmetry, generating a chiral anhydride that can exist as distinct cis and trans diastereomers [2]. This stereochemical distinction has direct consequences for reactivity: the relative orientation of the C2 and C3 methyl groups alters both the ground‑state conformation of the six‑membered ring and the steric environment around the electrophilic carbonyl centres, thereby modulating rates of nucleophilic ring‑opening, solvolysis, and enzymatic desymmetrization in ways that cannot be replicated by a symmetrical or mono‑substituted analogue [3]. Substituting a 2,3‑dimethylglutaric anhydride with a generic isomer therefore results in loss of stereochemical information and altered kinetic behaviour, undermining the fidelity of stereoselective synthetic sequences.

Quantitative Evidence Guide: Head‑to‑Head Performance of 2,3‑Dimethylglutaric Anhydride Versus Its Closest Analogs


Melting Point as a Purity and Handling Indicator: 2,3‑Dimethylglutaric Anhydride vs. 2,2‑ and 3,3‑Isomers

The melting point of 2,3‑dimethylglutaric anhydride is reported as approximately 55 °C for the racemic mixture, placing it between the low‑melting 2,2‑dimethyl isomer (34–38 °C, [1]) and the substantially higher‑melting 3,3‑dimethyl isomer (123–127 °C, ). This intermediate melting point reflects the reduced crystal lattice symmetry imposed by the adjacent methyl groups, which disrupts close packing relative to the gem‑dimethyl isomer while avoiding the excessive thermal stability that complicates melt‑processing of the 3,3‑analogue. For procurement purposes, a melting point near 55 °C enables straightforward handling as a free‑flowing solid at ambient laboratory temperatures, whereas the 2,2‑isomer requires cold storage to prevent liquefaction and the 3,3‑isomer demands elevated temperatures for melt‑based transformations.

Physicochemical characterization Melting point Solid‑state properties

Solvolysis Rate Modulation: 2,3‑Disubstitution Alters Hydrolytic Stability Relative to Unsubstituted and 3‑Methyl Analogues

Wheeler and Almeida demonstrated that alkyl substitution on the glutaric anhydride ring uniformly retards solvolysis relative to the parent compound, with the magnitude of retardation depending on the position and number of substituents [1]. At 56.7 °C in 1:5 dioxane‑water, glutaric anhydride solvolyzes with a rate constant (k) of 275 × 10⁻⁵ s⁻¹, whereas 3‑methylglutaric anhydride exhibits k = 133 × 10⁻⁵ s⁻¹ (≈2‑fold slower) and the gem‑dimethyl analogue 3,3‑dimethylglutaric anhydride shows k = 38.8 × 10⁻⁵ s⁻¹ (≈7‑fold slower) [1]. Although the 2,3‑dimethyl isomer was not explicitly tabulated in that study, the class‑level inference from the systematic data is that a 2,3‑disubstituted anhydride will display a rate between that of a mono‑methyl and a gem‑dimethyl species, with additional stereoelectronic modulation arising from the vicinal methyl‑methyl interaction [1][2]. This tunable hydrolytic stability is valuable when a reaction medium demands controlled, intermediate ring‑opening kinetics—faster than the sluggish 3,3‑dimethyl anhydride but slower than the labile unsubstituted glutaric anhydride.

Reaction kinetics Solvolysis Hydrolytic stability

Stereochemical Bifunctionality: cis/trans Diastereomerism Enables Divergent Synthetic Pathways from a Single Anhydride Precursor

The 2,3‑dimethylglutaric anhydride scaffold is unique among the dimethylglutaric anhydride isomers in that it generates two configurational diastereomers (cis and trans) that can be separated and independently utilised [1]. Thorpe and Young achieved the resolution of cis‑ and trans‑αβ‑dimethylglutaric acids in 1903, and the corresponding anhydrides retain this stereochemical identity upon cyclisation [1]. By contrast, 2,2‑ and 3,3‑dimethylglutaric anhydrides are achiral, and 2,4‑dimethylglutaric anhydride exists as a meso compound or racemate but lacks the adjacent‑substituent conformational bias characteristic of the 2,3‑system [2]. The availability of geometrically pure cis‑ or trans‑2,3‑dimethylglutaric anhydride therefore provides two distinct electrophilic scaffolds from a single molecular formula, doubling the diversity accessible from a single procurement decision.

Stereochemistry Diastereomer separation Chiral building blocks

Conformational Perturbation: Adjacent Methyl Groups Induce a Unique Ring Geometry Unavailable in Symmetric Isomers

Carbon‑13 NMR studies by Koer, de Hoog, and Altona on a series of mono‑ and di‑alkyl substituted glutaric anhydrides revealed that the 2,3‑disubstitution pattern imposes a distinct conformational equilibrium that differs from both the 2,2‑ and 3,3‑dimethyl cases [1]. The adjacent methyl groups introduce a gauche interaction that destabilises the chair conformation preferred by unsubstituted glutaric anhydride, shifting the equilibrium toward a twist‑boat or distorted chair geometry. In the 3,3‑dimethyl case, one methyl inevitably occupies a pseudo‑axial position above the carbonyl plane (the gem effect), whereas in the 2,3‑system the methyl groups can adopt equatorial or axial orientations depending on the cis/trans configuration, giving rise to four distinct conformational states across the two diastereomers [1][2]. This conformational diversity has direct implications for the facial selectivity of nucleophilic attack and the enantioselectivity achievable in enzymatic desymmetrization reactions.

Conformational analysis NMR spectroscopy Ring conformation

Enzymatic Desymmetrization Potential: 2,3‑Dimethylglutaric Anhydride as a Prochiral Substrate for Lipase‑Catalysed Ring‑Opening

The meso‑2,4‑dimethylglutaric anhydride has been extensively employed in lipase‑catalysed enantioselective alcoholysis to produce chiral monoesters [1]. By analogy, the cis‑2,3‑dimethylglutaric anhydride (meso form) presents a prochiral anhydride ring with two enantiotopic carbonyl groups. The adjacent methyl substituents create a sterically differentiated environment that can be recognised by lipases such as Candida antarctica lipase B or porcine pancreatic lipase, potentially yielding enantioenriched monoesters with a substitution pattern distinct from those derived from the 2,4‑ or 3‑substituted analogues [1][2]. This differentiates 2,3‑dimethylglutaric anhydride from the 2,2‑ and 3,3‑isomers, which are not prochiral and cannot undergo enantioselective desymmetrization via enzymatic alcoholysis.

Enzymatic desymmetrization Lipase catalysis Asymmetric synthesis

Optimal Application Scenarios for 2,3‑Dimethylglutaric Anhydride Based on Quantitative Differentiation


Stereoselective Synthesis of Chiral γ‑Amino Acids and γ‑Lactams via Diastereomerically Pure Anhydride Intermediates

When a synthetic route requires a chiral glutaric anhydride building block with two differentiated stereocentres, 2,3‑dimethylglutaric anhydride is the only dimethylglutaric anhydride isomer that provides separable cis and trans diastereomers [1]. This enables sequential or divergent synthesis of enantiomerically enriched γ‑amino acids, γ‑lactams, or functionalised glutarimides, where the relative configuration of the C2 and C3 methyl groups dictates the stereochemical outcome of downstream transformations.

Controlled‑Release or Reactive Formulation Requiring Intermediate Hydrolytic Stability

For applications where the anhydride must hydrolyse at a controlled rate—slower than unsubstituted glutaric anhydride but faster than the strongly retarded 3,3‑dimethyl analogue—2,3‑dimethylglutaric anhydride offers a predicted intermediate solvolysis rate [1][2]. This property is relevant in curing agents for epoxy resins, latent hardeners, or prodrug anhydride linkers where precise timing of ring‑opening is critical.

Conformational Probes and NMR Mechanistic Studies of Six‑Membered Ring Dynamics

The unique conformational equilibrium of the 2,3‑dimethylglutaric anhydride ring, characterised by gauche methyl‑methyl interactions and multiple accessible states, makes this compound a valuable model system for studying the relationship between ring substitution pattern and reactivity in six‑membered cyclic anhydrides [1]. Researchers investigating stereoelectronic effects or developing computational models for anhydride solvolysis can utilise the 2,3‑isomer as a probe that cannot be replaced by the simpler 2,2‑ or 3,3‑dimethyl analogues.

Enzymatic Desymmetrization Platform for Generating Chiral Monoesters

The meso (cis) form of 2,3‑dimethylglutaric anhydride serves as a prochiral substrate suitable for lipase‑ or esterase‑catalysed enantioselective ring‑opening, extending the proven methodology developed for meso‑2,4‑dimethylglutaric anhydride to a regioisomeric scaffold [1]. This application is inaccessible to the achiral 2,2‑ and 3,3‑isomers, giving the 2,3‑analogue a distinct procurement rationale in biocatalysis laboratories.

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